Lesinurad Impurity 4 is a chemical compound associated with the pharmaceutical agent Lesinurad, which is primarily used to treat hyperuricemia and gout. This impurity arises during the synthesis of Lesinurad and is of interest due to its potential effects on the efficacy and safety profiles of the final drug product. Understanding its characteristics, synthesis, molecular structure, reactions, mechanism of action, physical properties, and applications is crucial for ensuring the quality of pharmaceutical formulations.
Lesinurad Impurity 4 is classified as an organic compound and a pharmaceutical impurity. It is categorized under impurities that may affect the pharmacological properties of drugs, particularly those targeting uric acid transport mechanisms in renal systems.
The synthesis of Lesinurad Impurity 4 involves several key steps:
The molecular structure of Lesinurad Impurity 4 can be represented by its chemical formula . Its structural features include:
The molecular weight of Lesinurad Impurity 4 is approximately 248.36 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry are commonly employed to elucidate its structure .
Lesinurad Impurity 4 participates in various chemical reactions:
The specific conditions (temperature, solvent, concentration) under which these reactions occur significantly influence the outcomes and yields.
Lesinurad Impurity 4 shares a similar mechanism of action with Lesinurad itself. It primarily targets uric acid transporters in the kidney:
Pharmacokinetic studies indicate that Lesinurad exhibits approximately 100% bioavailability, which suggests that impurities like Lesinurad Impurity 4 could potentially influence therapeutic outcomes if they affect transporter inhibition.
Lesinurad Impurity 4 exists as a crystalline solid with a melting point that may vary based on purity levels. Its solubility characteristics are influenced by the polarity of its functional groups.
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions (e.g., high temperatures or strong acids). Its reactivity profile includes susceptibility to oxidation and reduction .
Lesinurad Impurity 4 serves primarily as a subject of study in pharmaceutical research concerning drug formulation and stability testing. Understanding its behavior can help in optimizing manufacturing processes for Lesinurad and ensuring compliance with regulatory standards regarding impurities in pharmaceuticals .
Research into this impurity also contributes to broader studies on uric acid metabolism and treatment strategies for gout-related conditions, enhancing our understanding of how impurities can impact drug efficacy and safety profiles.
Lesinurad Impurity 4, identified by the CAS Registry Number 1533519-97-9 [3] [5], has the systematic IUPAC name:2-[(5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio]acetic acidIts molecular formula is C₁₇H₁₄BrN₃O₂S, with a molecular weight of 404.29 g/mol [3] [5]. The formula reflects the presence of bromine (Br) and sulfur (S), critical for its reactivity and chromatographic behavior. Elemental composition analysis confirms:
Table 1: Elemental Composition of Lesinurad Impurity 4
Element | Percentage | Atomic Count |
---|---|---|
Carbon (C) | 50.51% | 17 |
Hydrogen (H) | 3.49% | 14 |
Bromine (Br) | 19.76% | 1 |
Nitrogen (N) | 10.39% | 3 |
Oxygen (O) | 7.92% | 2 |
Sulfur (S) | 7.93% | 1 |
Spectroscopic profiling is essential for structural confirmation:
Table 2: Key NMR Assignments for Lesinurad Impurity 4
Atom Group | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
---|---|---|
Triazole ring | - | 152.1 |
Naphthyl-H(2) | 8.30 (d) | 128.5 |
Naphthyl-H(3) | 7.95 (d) | 127.8 |
SCH₂ | 3.85 (s) | 33.5 |
Cyclopropyl-CH | 2.10 (m) | 15.0 |
COOH | 13.2 (s) | 170.2 |
Lesinurad Impurity 4 shares the core biphenyl-naphthyl-triazole scaffold with the Lesinurad API (C₁₇H₁₄BrN₃O₂S, MW 404.28) [6] [7]. Critical differences include:
Table 3: Structural Comparison with Lesinurad API
Property | Lesinurad Impurity 4 | Lesinurad API |
---|---|---|
IUPAC Name | 2-[(5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio]acetic acid | 2-[[5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Key Structural Feature | Bromothiol linkage | Identical core with cyclopropylnaphthalene |
Molecular Weight | 404.29 g/mol | 404.28 g/mol |
logP | 4.24 | 3.98 |
Impurity 4 exhibits limited aqueous solubility (<0.1 mg/mL in water at 25°C) [6], but moderate solubility in polar organic solvents:
Thermal analysis reveals:
Table 4: Thermal Properties of Lesinurad Impurity 4
Parameter | Value | Method |
---|---|---|
Melting Point | 160–165°C (dec.) | Capillary method |
Onset Decomposition | 220°C | DSC/TGA |
Enthalpy of Fusion (ΔH) | 120 J/g | DSC |
Residual Solvent | <0.5% (w/w) | Karl Fischer titration |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7